molecular formula C10H10N2O3 B1499152 Methyl 3-(cyanomethyl)-2-methoxyisonicotinate CAS No. 1159511-17-7

Methyl 3-(cyanomethyl)-2-methoxyisonicotinate

Cat. No. B1499152
CAS RN: 1159511-17-7
M. Wt: 206.2 g/mol
InChI Key: YZYRLZZIWWYORV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(cyanomethyl)-2-methoxyisonicotinate, also known as MCMIN, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Kinetics and Reaction Products

Studies have explored the kinetics and reaction products of various methoxy and methyl-based compounds. For instance, the reaction of 3-methoxy-3-methyl-1-butanol with OH radicals showed products like acetone, methyl acetate, and glycolaldehyde, suggesting potential applications in understanding atmospheric reactions and solvent chemistry (Aschmann, Arey, & Atkinson, 2011).

Photochemistry in Organic Synthesis

The photochemistry of various methoxy and methyl derivatives has been studied for potential applications in organic synthesis. For example, irradiation of certain compounds in nonnucleophilic solvents led to the formation of complex molecules, indicating potential uses in synthetic organic chemistry (Plíštil, Šolomek, Wirz, Heger, & Klán, 2006).

Structural Analysis of Methoxy-Substituted Compounds

Methoxy-substituted compounds have been analyzed for their structural properties using techniques like X-ray crystallography and quantum chemical calculations. Such studies contribute to a deeper understanding of molecular structures in chemistry (Mirković, Rogan, Poleti, Vitnik, Vitnik, Uscumlic, & Mijin, 2014).

Biochemical Applications

In biochemistry, cyanomethyl and methoxyethyl derivatives have been explored for applications like attaching sugars to proteins, indicating potential uses in biotechnology and medical research (Lee, Stowell, & Krantz, 1976).

Environmental and Toxicological Studies

Research has also been conducted on the environmental impact and toxicological aspects of methoxy-based compounds. For example, studies on methoxychlor and its metabolites have shown their effects on epigenetic alterations, which can be crucial for understanding environmental pollutants (Zama & Uzumcu, 2009).

Polymer Chemistry

Methacrylates with methoxy groups have been synthesized and characterized for their potential applications in creating highly branched polymers, which could have industrial applications (Simon & Müller, 2001).

Oncology Research

Studies on methoxy-based compounds have also been conducted in the field of oncology, such as investigating the role of activated oncogenes in renal tumors induced by certain nitrosamines (Sukumar, Perantoni, Reed, Rice, & Wenk, 1986).

Mechanism of Action

properties

IUPAC Name

methyl 3-(cyanomethyl)-2-methoxypyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-14-9-7(3-5-11)8(4-6-12-9)10(13)15-2/h4,6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYRLZZIWWYORV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1CC#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657095
Record name Methyl 3-(cyanomethyl)-2-methoxypyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(cyanomethyl)-2-methoxyisonicotinate

CAS RN

1159511-17-7
Record name Methyl 3-(cyanomethyl)-2-methoxy-4-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159511-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(cyanomethyl)-2-methoxypyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(cyanomethyl)-2-methoxyisonicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(cyanomethyl)-2-methoxyisonicotinate
Reactant of Route 3
Reactant of Route 3
Methyl 3-(cyanomethyl)-2-methoxyisonicotinate
Reactant of Route 4
Reactant of Route 4
Methyl 3-(cyanomethyl)-2-methoxyisonicotinate
Reactant of Route 5
Reactant of Route 5
Methyl 3-(cyanomethyl)-2-methoxyisonicotinate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 3-(cyanomethyl)-2-methoxyisonicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.